
Benzyl 2-hydroxypent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a benzyl group attached to a 2-hydroxypent-4-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 2-hydroxypent-4-enoate can be achieved through several methods. One common approach involves the esterification of 2-hydroxypent-4-enoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-hydroxypent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the pent-4-enoate moiety can be reduced to form a saturated ester.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of benzyl 2-oxopent-4-enoate.
Reduction: Formation of benzyl 2-hydroxypentanoate.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl 2-hydroxypent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can serve as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of benzyl alcohol and 2-hydroxypent-4-enoic acid. The pathways involved in these reactions are crucial for understanding its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
- Benzyl acetate
- Benzyl benzoate
- Benzyl 2-hydroxybenzoate
Comparison: Benzyl 2-hydroxypent-4-enoate is unique due to the presence of both a hydroxyl group and a double bond in the pent-4-enoate moiety. This structural feature distinguishes it from other benzyl esters and contributes to its distinct reactivity and applications. For example, while benzyl acetate is commonly used as a flavoring agent, this compound’s unique structure makes it more suitable for specialized chemical and biological studies.
Properties
CAS No. |
866478-89-9 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-6-11(13)12(14)15-9-10-7-4-3-5-8-10/h2-5,7-8,11,13H,1,6,9H2 |
InChI Key |
GHDXEJPQTDEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


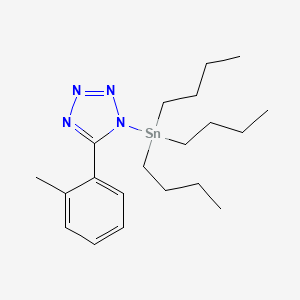
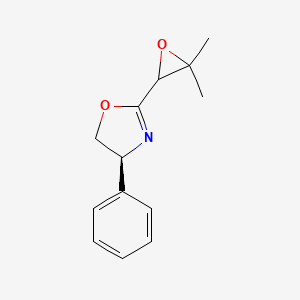
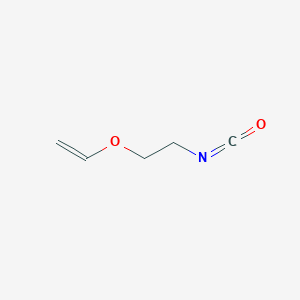
![2-Butanol, 1,4-bis[[1-(2-pyridinyl)ethylidene]amino]-](/img/structure/B12532512.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
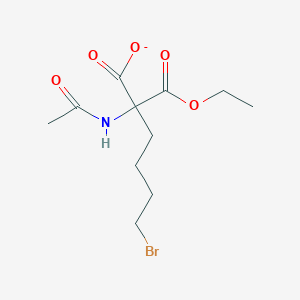
![Diethyl [(anthracen-9-YL)(butylamino)methyl]phosphonate](/img/structure/B12532528.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)

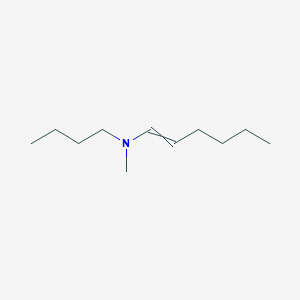
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
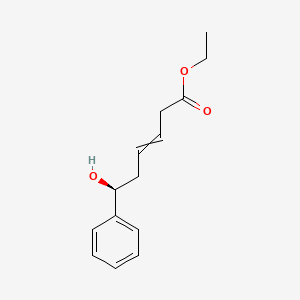
![N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine](/img/structure/B12532552.png)
![2-[(Acetylsulfanyl)methyl]-2-methylbutanoic acid](/img/structure/B12532557.png)
